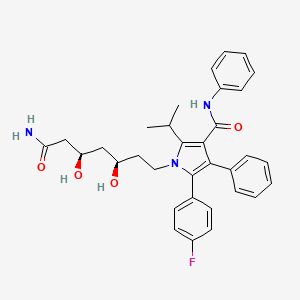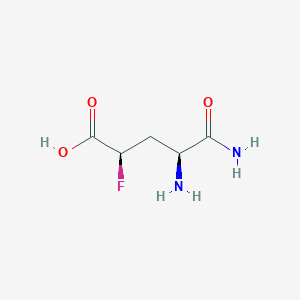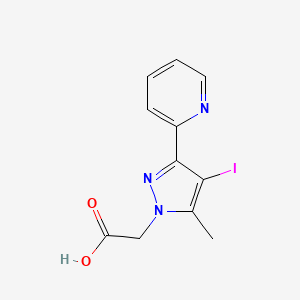
(3R,5R)-Atorvastatin Amide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,5R)-Atorvastatin Amide is a chiral compound derived from atorvastatin, a well-known statin used to lower cholesterol levels in the blood
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5R)-Atorvastatin Amide typically involves the asymmetric reduction of α-keto amides. One common method employs chiral metal complexes or biocatalysts such as aldo–keto reductases to achieve high enantioselectivity. For instance, the reduction of diaryl α-keto amide like 2-oxo-N, 2-diphenyl-acetamide (ONDPA) can be catalyzed by engineered variants of aldo–keto reductase from Bacillus subtilis, achieving enantiomeric excess values up to 99.9% .
Industrial Production Methods
Industrial production of this compound may involve large-scale asymmetric reduction processes using optimized biocatalysts or chemical catalysts. The process conditions are carefully controlled to ensure high yield and purity, often involving steps such as solvent extraction, crystallization, and chromatography for purification.
Analyse Chemischer Reaktionen
Types of Reactions
(3R,5R)-Atorvastatin Amide undergoes various chemical reactions, including:
Reduction: Asymmetric reduction to produce chiral α-hydroxy amides.
Oxidation: Potential oxidation to form corresponding ketones or carboxylic acids.
Substitution: Nucleophilic substitution reactions, particularly at the amide nitrogen.
Common Reagents and Conditions
Reduction: Chiral metal complexes or biocatalysts like aldo–keto reductases.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles like amines or alcohols under basic or acidic conditions.
Major Products
The major products formed from these reactions include chiral α-hydroxy amides, ketones, carboxylic acids, and substituted amides, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(3R,5R)-Atorvastatin Amide has several applications in scientific research:
Chemistry: Used as a chiral building block for the synthesis of complex molecules.
Biology: Studied for its interactions with biological targets and potential therapeutic effects.
Medicine: Investigated for its cholesterol-lowering properties and potential use in cardiovascular disease treatment.
Industry: Utilized in the development of pharmaceuticals and as an intermediate in chemical synthesis.
Wirkmechanismus
The mechanism of action of (3R,5R)-Atorvastatin Amide involves its interaction with specific molecular targets, such as enzymes involved in cholesterol biosynthesis. It may inhibit the activity of HMG-CoA reductase, the enzyme responsible for converting HMG-CoA to mevalonate, a precursor of cholesterol. This inhibition leads to decreased cholesterol synthesis and increased uptake of low-density lipoprotein (LDL) from the bloodstream .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3R,5R)-Atorvastatin: The parent compound, widely used as a statin.
(3S,5S)-Atorvastatin Amide: An enantiomer with different stereochemistry.
Other Statins: Such as simvastatin, lovastatin, and rosuvastatin.
Uniqueness
(3R,5R)-Atorvastatin Amide is unique due to its specific stereochemistry, which can influence its binding affinity to biological targets and its pharmacokinetic properties. This makes it a valuable compound for studying the effects of chirality on drug activity and for developing more effective cholesterol-lowering therapies .
Eigenschaften
Molekularformel |
C33H36FN3O4 |
|---|---|
Molekulargewicht |
557.7 g/mol |
IUPAC-Name |
1-[(3R,5R)-7-amino-3,5-dihydroxy-7-oxoheptyl]-5-(4-fluorophenyl)-N,4-diphenyl-2-propan-2-ylpyrrole-3-carboxamide |
InChI |
InChI=1S/C33H36FN3O4/c1-21(2)31-30(33(41)36-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)37(31)18-17-26(38)19-27(39)20-28(35)40/h3-16,21,26-27,38-39H,17-20H2,1-2H3,(H2,35,40)(H,36,41)/t26-,27-/m1/s1 |
InChI-Schlüssel |
JDBBEWMLTOSJAI-KAYWLYCHSA-N |
Isomerische SMILES |
CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)N)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |
Kanonische SMILES |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)N)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-[3-(2-methyl-1H-imidazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid](/img/structure/B13426662.png)

![(10R,13S,17S)-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B13426678.png)
![1-C-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol](/img/structure/B13426679.png)
![Ethyl 4-(difluoromethyl)-6-methyl-[2,2'-bipyridine]-5-carboxylate](/img/structure/B13426687.png)

![3-[3,5-Bis(trifluoromethyl)phenyl]-1-[1-[3-[[3,5-bis(trifluoromethyl)phenyl]carbamoylamino]-1-naphthyl]-2-naphthyl]-1-isopropyl-urea](/img/structure/B13426701.png)
